molecular formula C7H4Cl2F2O2 B1410080 3,6-Dichloro-2-(difluoromethoxy)phenol CAS No. 1806328-93-7

3,6-Dichloro-2-(difluoromethoxy)phenol

Cat. No.: B1410080
CAS No.: 1806328-93-7
M. Wt: 229 g/mol
InChI Key: LYUULOXLLQFJQE-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-(difluoromethoxy)phenol: is a chemical compound with the molecular formula C7H4Cl2F2O2 and a molecular weight of 229.01 g/mol It is characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of a chlorinated phenol precursor using difluoromethylating agents . The reaction conditions often include the use of a base and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The reaction conditions are optimized to achieve high yields and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichloro-2-(difluoromethoxy)phenol can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The phenol group can be oxidized to form quinones or reduced to form hydroquinones.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones.

Scientific Research Applications

Chemistry: In chemistry, 3,6-Dichloro-2-(difluoromethoxy)phenol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .

Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2-(difluoromethoxy)phenol involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its desired effects .

Comparison with Similar Compounds

  • 3,5-Dichloro-2-(difluoromethoxy)phenol
  • 3,6-Dichloro-2-methoxyphenol
  • 2,4-Dichloro-6-(difluoromethoxy)phenol

Uniqueness: 3,6-Dichloro-2-(difluoromethoxy)phenol is unique due to the specific positioning of its chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications .

Properties

IUPAC Name

3,6-dichloro-2-(difluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F2O2/c8-3-1-2-4(9)6(5(3)12)13-7(10)11/h1-2,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUULOXLLQFJQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)O)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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